

A Comparative Guide to Trimethyltin Sensitivity Across Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethyltin*

Cat. No.: *B158744*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

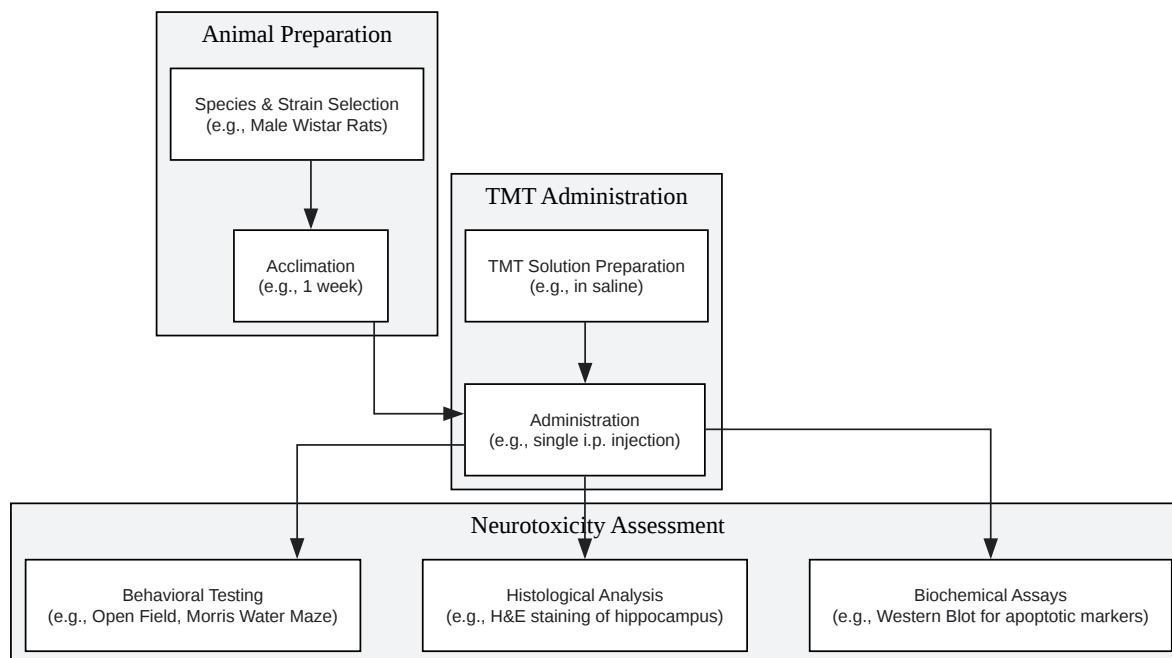
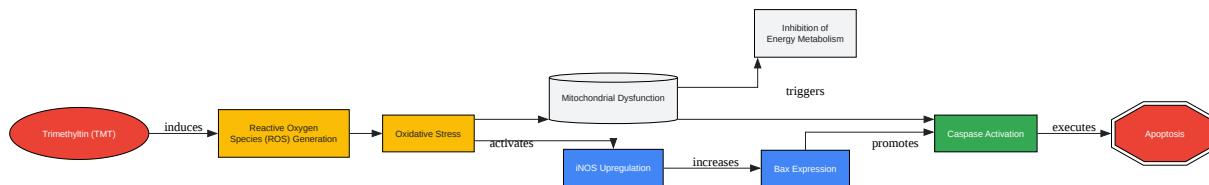
This guide provides an objective comparison of **trimethyltin** (TMT) sensitivity across various species, supported by experimental data. **Trimethyltin** is a potent neurotoxicant known to cause selective neuronal damage, particularly in the limbic system, making it a subject of significant interest in neurotoxicity research.^{[1][2]} Understanding the differential sensitivity across species is crucial for extrapolating experimental findings to human health risk assessment and for the development of therapeutic interventions for neurodegenerative diseases.

Comparative Sensitivity to Trimethyltin

The neurotoxic effects of **trimethyltin** vary significantly across different species and even between strains of the same species.^[3] Mice are generally considered more sensitive to TMT than rats.^{[3][4]} Other species, including hamsters, gerbils, and marmosets, also exhibit high sensitivity.^[5] Non-mammalian species like zebrafish and chickens have also been established as viable models for studying TMT toxicity.^{[6][7]}

The following table summarizes the quantitative data on the lethal and effective concentrations of **trimethyltin** in various species.

Species/Cel l Line	Strain/Type	Route of Administrat ion	Value	Units	Reference(s)
In Vivo					
Rat	Wistar	Oral (gavage)	12.6	mg/kg (LD50)	[8]
Rat	-	Oral (gavage)	14.7	mg/kg (LD50)	[9]
Mouse	BALB/c	Intraperitonea l	4	mg/kg (10% lethality at 48h)	[4]
Mouse	BALB/c	Intraperitonea l	5	mg/kg (100% lethality at 48h)	[4]
Hamster	Syrian	-	~3	mg/kg (Probably lethal dose)	[5]
Gerbil	-	-	~3	mg/kg (Probably lethal dose)	[5]
Marmoset	-	-	~3	mg/kg (Probably lethal dose)	[5]
Zebrafish	Embryo	Waterborne	5.55	µM (EC25 for malformation s)	[6]
Chicken	-	Oral	8	mg/kg (Significant increase in liver enzymes)	[7]
In Vitro					



Mouse				µM (IC50 for	
Neuronal Culture	Spinal Cord	-	1.5 ± 0.5	activity reduction)	
Mouse Neuronal Culture	Auditory Cortex	-	4.3 ± 0.9	µM (IC50 for activity reduction)	
Rat Hippocampal Neurons	-	-	1.4	µM (LC50)	[10]
Rat Cerebellar Granule Cells	-	-	44.28	µM (LC50)	[10]
Human Cortical Neurons	-	-	70-fold increase in potency over 5 days	-	[10]
Human Astrocytes	-	-	609.7	µM (LC50 at 24h)	[10]
Human Neuroblastoma	SK-N-MC	-	148.1	µM (LC50 at 24h)	[10]

Mechanisms of Trimethyltin-Induced Neurotoxicity

Trimethyltin induces neurodegeneration through multiple pathways, primarily involving oxidative stress and apoptosis.[\[2\]](#)[\[11\]](#) The hippocampus is a particularly vulnerable brain region.[\[1\]](#)[\[2\]](#)

Signaling Pathways in Trimethyltin Neurotoxicity

The following diagram illustrates the key signaling pathways implicated in TMT-induced neuronal cell death.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Behavioural, biochemical and histological effects of trimethyltin (TMT) induced brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Omics Analysis of Hippocampus in Rats Administered Trimethyltin Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of ex vivo-expanded regulatory T cells on trimethyltin-induced neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective neurochemical and histological lesions in rat hippocampus following chronic trimethyltin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethyltin(IV) Bearing 3-(4-Methyl-2-oxoquinolin-1(2H)-yl)propanoate Causes Lipid Peroxidation-Mediated Autophagic Cell Death in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Mapping of Trimethyltin Injury in the Rat Brain Using Magnetic Resonance Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimethyltin-induced changes in gross morphology of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- To cite this document: BenchChem. [A Comparative Guide to Trimethyltin Sensitivity Across Species]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158744#cross-species-comparison-of-trimethyltin-sensitivity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com